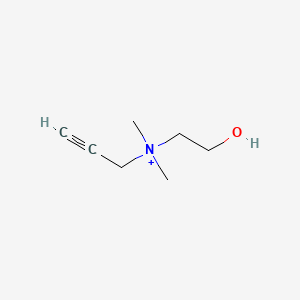
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium is a quaternary ammonium compound with a hydroxyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium typically involves the reaction of propargyl bromide with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques, such as gas chromatography and mass spectrometry, to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propargyl group can be reduced to form a double or single bond.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,N-dimethyl-2-propyn-1-aminium.
Reduction: Formation of N-(2-hydroxyethyl)-N,N-dimethyl-2-propen-1-aminium.
Substitution: Formation of various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium involves its interaction with cellular membranes. The quaternary ammonium group interacts with the negatively charged phospholipids in the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)cytisine: A compound with similar hydroxyl and quaternary ammonium groups but with different biological activity.
Methyldiethanolamine: Another quaternary ammonium compound with similar chemical properties but different applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent further highlight its uniqueness .
Propriétés
Formule moléculaire |
C7H14NO+ |
|---|---|
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium |
InChI |
InChI=1S/C7H14NO/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3/q+1 |
Clé InChI |
OPGYNKVUGYWXQA-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCO)CC#C |
Synonymes |
propargyl-Cho propargylcholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















